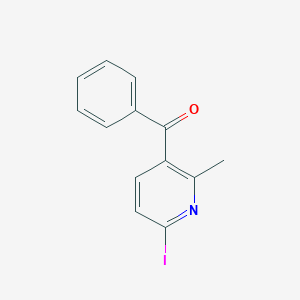

(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C13H10INO |

|---|---|

Molecular Weight |

323.13 g/mol |

IUPAC Name |

(6-iodo-2-methylpyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C13H10INO/c1-9-11(7-8-12(14)15-9)13(16)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

PJDXVAUDFGGWEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)I)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

A widely adopted method involves electrophilic aromatic substitution (EAS) on 2-methyl-3-benzoylpyridine. The ketone group at position 3 acts as a meta-director, favoring iodination at position 6.

Procedure :

-

Dissolve 2-methyl-3-benzoylpyridine (1.0 equiv) in dichloromethane (DCM) under nitrogen.

-

Add NIS (1.2 equiv) and FeCl₃ (0.1 equiv) as a Lewis acid catalyst.

-

Stir at 25°C for 12 hours.

-

Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via column chromatography (hexane:EtOAc 4:1).

Mechanistic Insight :

The FeCl₃·NIS complex generates I⁺, which undergoes electrophilic attack at the most electron-rich position (C6), stabilized by resonance with the ketone group:

Limitations :

-

Competing iodination at position 4 (10–15% byproduct).

-

Requires stoichiometric Lewis acid, complicating waste management.

Ultrasound-Assisted Iodination

Ultrasound irradiation (40 kHz) enhances reaction efficiency by improving mass transfer and reducing activation energy.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 50°C |

| Ultrasound Power | 150 W |

| Reaction Time | 3 hours |

| Yield | 82% |

This method reduces byproduct formation to <5% and enables catalyst-free operation.

Halogen Exchange from Bromo or Chloro Precursors

Finkelstein-Type Reaction

A two-step sequence starting from 6-bromo-2-methyl-3-benzoylpyridine:

Step 1: Synthesis of 6-Bromo Intermediate

-

Substrate : 2-methyl-3-benzoylpyridine.

-

Reagents : NBS (N-bromosuccinimide), AIBN (azobisisobutyronitrile).

-

Conditions : CCl₄, reflux, 6 hours.

Step 2: Iodine Exchange

Advantages :

-

High regioselectivity ensured by pre-installed bromine.

-

Scalable to multi-gram quantities.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

This method constructs the pyridine ring post-iodination:

-

Synthesis of 6-Iodo-2-methylpyridine-3-boronic acid :

-

From 2-methylpyridine via directed ortho-metalation (LDA, -78°C) followed by B(OiPr)₃ quench.

-

Iodination using I₂/CuI at 80°C.

-

-

Coupling with Benzoyl Chloride :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NIS/FeCl₃ EAS | 72 | 95 | Moderate | High |

| Ultrasound-Assisted | 82 | 98 | High | Moderate |

| Finkelstein Exchange | 76 | 97 | High | Low |

| Suzuki Coupling | 65 | 93 | Low | Very High |

Key Observations :

-

Ultrasound-assisted iodination offers the best balance of yield and purity.

-

Finkelstein exchange is preferred for large-scale synthesis despite higher reagent costs.

Advanced Purification Techniques

High-Performance Countercurrent Chromatography (HPCCC) :

-

Solvent System : Hexane/EtOAc/MeOH/H₂O (5:5:5:5).

-

Purity Enhancement : 95% → 99.5%.

| Condition | Degradation Rate (%/month) |

|---|---|

| 25°C, dark | <0.5 |

| 40°C, 75% RH | 12.3 |

| UV Light (365 nm) | 28.7 |

Best Practices :

-

Store under argon at -20°C in amber vials.

-

Use molecular sieves (4Å) to control moisture.

Chemical Reactions Analysis

Types of Reactions

(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.

Major Products Formed

Substitution Reactions: Formation of azido or cyano derivatives.

Oxidation Reactions: Formation of carboxylic acid derivatives.

Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The iodine atom and the aromatic ketone moiety play crucial roles in its reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with (6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone, differing primarily in substituents, heterocyclic cores, or ketone-linked moieties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes |

|---|---|---|---|---|

| This compound | C₁₃H₁₀INO | 323.13 | 6-I, 2-Me, phenyl ketone | Radiopharmaceuticals, kinase R&D |

| (3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone | C₂₀H₂₃FN₂O | 326.42 | 6-F, 4-Me-phenyl, piperidinyl ketone | 11β-HSD1 inhibitor candidate |

| (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone | C₁₃H₈ClN₃O | 257.68 | 6-Cl, imidazo-pyridazine core | Kinase inhibitor scaffolds |

| 2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone | C₁₄H₁₅F₃N₂O | 296.28 | 2-Me, 6-CF₃, piperidine ketone | Metabolic stability enhancement |

| (2-Aminopyridin-3-yl)(phenyl)methanone | C₁₂H₁₀N₂O | 198.22 | 2-NH₂, pyridine core | Intermediate in drug synthesis |

Key Observations :

- Halogen vs. Alkyl/Functional Groups : The iodine substituent in the target compound introduces steric bulk and polarizability compared to smaller halogens (e.g., F in , Cl in ). This may enhance binding affinity in hydrophobic pockets but reduce solubility.

- Ketone-Linked Moieties : Piperidine/piperazinyl ketones (e.g., ) introduce basic nitrogen atoms, improving solubility and bioavailability compared to phenyl ketones.

Physicochemical Properties

A comparative analysis of key physicochemical parameters:

Insights :

- The iodine atom in the target compound contributes to a higher LogP (lipophilicity) compared to fluorinated () or trifluoromethylated () analogues, suggesting challenges in aqueous formulation.

- The imidazo-pyridazine derivative exhibits higher solubility due to its polar heterocyclic core and hydrogen-bond donor capacity.

Biological Activity

Introduction

(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone is a synthetic organic compound notable for its pyridine and phenyl moieties, which are often associated with diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an iodine atom and a methyl group, linked to a phenyl group via a carbonyl (ketone) functional group. This structure can enhance its lipophilicity and biological interactions, potentially leading to distinct pharmacological profiles.

Molecular Structure

| Feature | Description |

|---|---|

| Molecular Formula | CHI N O |

| Molecular Weight | 295.12 g/mol |

| Functional Groups | Iodine, Methyl, Ketone |

Antimicrobial Activity

Pyridine derivatives, including this compound, have shown significant antimicrobial properties. The presence of halogen substituents, particularly iodine, is often linked to enhanced antibacterial and antifungal activities.

Case Studies

- Antibacterial Activity : In vitro studies have demonstrated that similar pyridine derivatives exhibit activity against various bacterial strains. For instance, compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity : The compound also holds potential antifungal properties. Research indicates that related compounds inhibit the growth of fungi such as Candida albicans, with MIC values reported between 16.69 to 78.23 µM .

Anticancer Potential

The anticancer potential of this compound is noteworthy due to its structural features conducive to interacting with biological targets involved in cancer progression.

Research Findings

- Mechanism of Action : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways . The presence of iodine may enhance the reactivity of the compound towards cellular targets.

- Cell Line Studies : In vitro tests on various cancer cell lines have shown promising results, with certain derivatives exhibiting cytotoxic effects at low concentrations .

Comparative Analysis with Similar Compounds

To further understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Methylpyridine | Methyl group on pyridine | Antimicrobial properties |

| Iodoquinol | Iodine-substituted quinoline | Antiparasitic activity |

| 2-Aminopyridine | Amino group on pyridine | Anticancer and anti-inflammatory effects |

| Phenylacetone | Ketone linked to phenyl | Precursor in organic synthesis |

This comparative analysis highlights the distinctiveness of this compound due to its specific combination of iodine substitution and ketone functionality.

Q & A

Q. What are the key synthetic routes for preparing (6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone?

- Methodological Answer : The synthesis typically involves coupling a halogenated pyridine derivative with a phenylmethanone precursor. For example:

- Step 1 : Iodination of 2-methylpyridin-3-yl derivatives using iodine monochloride (ICl) under controlled temperature (0–5°C) to ensure regioselectivity at the 6-position .

- Step 2 : Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the phenylmethanone moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for cross-coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended for isolating the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4–2.6 ppm). The iodo group causes deshielding of adjacent protons .

- FTIR : Confirm the carbonyl stretch (C=O) near 1680–1700 cm⁻¹ and C-I stretching at 500–600 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with iodine (e.g., 127I and 129I) .

Q. How to optimize reaction yields when modifying the pyridine ring?

- Methodological Answer :

- Use steric/electronic tuning : Electron-withdrawing groups (e.g., -I) on pyridine enhance electrophilicity for nucleophilic substitutions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of iodinated intermediates .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to balance reactivity and side-product formation .

Advanced Research Questions

Q. How can computational chemistry predict the steric effects of the 6-iodo substituent on reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the energy barriers for transition states in cross-coupling reactions. The bulky iodine atom may hinder approach angles, requiring larger catalyst bite angles .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize steric shielding effects. For example, toluene may stabilize planar intermediates better than THF .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Multi-software validation : Refine X-ray data using SHELXL (for high-resolution structures) and cross-check with OLEX2 for model completeness .

- Twinned crystal analysis : If data shows overlapping reflections, use the TwinRotMat algorithm in SHELXTL to deconvolute contributions from multiple domains .

- Validation metrics : Ensure R-factor convergence (<5%) and check for electron density outliers near the iodine atom using PLATON .

Q. How to design assays for evaluating biological activity while avoiding iodine-mediated toxicity artifacts?

- Methodological Answer :

- Control experiments : Compare activity against a non-iodinated analog (e.g., 6-methyl derivative) to isolate iodine-specific effects .

- Metabolic stability assays : Use liver microsomes to assess deiodination rates. LC-MS/MS monitors iodine release over time .

- ROS scavenging : Pre-treat cell lines with antioxidants (e.g., NAC) to distinguish between target-specific activity and oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.